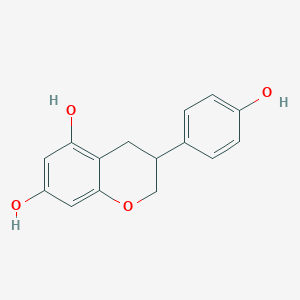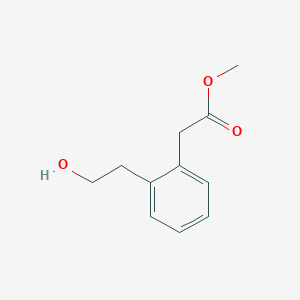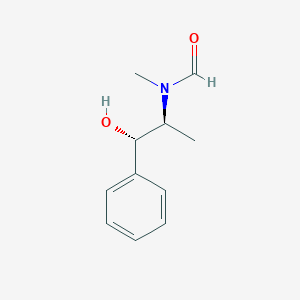![molecular formula C23H22N2O9 B13421227 (2R,3R)-2,3-Bis(acetyloxy)butanedioic Acid Mono[(10S)-5-(aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f]azepin-10-yl] Ester](/img/structure/B13421227.png)
(2R,3R)-2,3-Bis(acetyloxy)butanedioic Acid Mono[(10S)-5-(aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f]azepin-10-yl] Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R)-2,3-Bis(acetyloxy)butanedioic Acid Mono[(10S)-5-(aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f]azepin-10-yl] Ester is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a butanedioic acid ester with a dibenzazepine moiety, making it an interesting subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-Bis(acetyloxy)butanedioic Acid Mono[(10S)-5-(aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f]azepin-10-yl] Ester typically involves multiple steps, including the esterification of butanedioic acid and the formation of the dibenzazepine moiety. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for investigating the mechanisms of enzyme catalysis and inhibition.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Its dibenzazepine moiety is reminiscent of certain pharmacologically active compounds, suggesting possible applications in drug discovery and development.
Industry
In the industrial sector, this compound may find use in the production of specialty chemicals and materials. Its unique properties could be leveraged to develop new products with enhanced performance characteristics.
作用機序
The mechanism of action of (2R,3R)-2,3-Bis(acetyloxy)butanedioic Acid Mono[(10S)-5-(aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f]azepin-10-yl] Ester involves its interaction with specific molecular targets and pathways. The compound’s ester and amide groups can participate in hydrogen bonding and other non-covalent interactions, influencing its binding affinity and specificity. The dibenzazepine moiety may interact with receptors or enzymes, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
(2R,3R)-2,3-Bis(acetyloxy)butanedioic Acid: Lacks the dibenzazepine moiety, making it less complex and potentially less versatile.
(10S)-5-(aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f]azepin-10-yl Ester: Lacks the butanedioic acid ester component, which may limit its applications.
Uniqueness
The combination of the butanedioic acid ester and dibenzazepine moiety in (2R,3R)-2,3-Bis(acetyloxy)butanedioic Acid Mono[(10S)-5-(aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f]azepin-10-yl] Ester provides a unique structural framework that can be exploited for various scientific and industrial applications. Its distinct chemical properties and potential for diverse reactivity make it a valuable compound for research and development.
特性
分子式 |
C23H22N2O9 |
|---|---|
分子量 |
470.4 g/mol |
IUPAC名 |
(2R,3R)-2,3-diacetyloxy-4-[[(5S)-11-carbamoyl-5,6-dihydrobenzo[b][1]benzazepin-5-yl]oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C23H22N2O9/c1-12(26)32-19(21(28)29)20(33-13(2)27)22(30)34-18-11-14-7-3-5-9-16(14)25(23(24)31)17-10-6-4-8-15(17)18/h3-10,18-20H,11H2,1-2H3,(H2,24,31)(H,28,29)/t18-,19+,20+/m0/s1 |
InChIキー |
LQCBRRSLDYMJSN-XUVXKRRUSA-N |
異性体SMILES |
CC(=O)O[C@H]([C@H](C(=O)O[C@H]1CC2=CC=CC=C2N(C3=CC=CC=C13)C(=O)N)OC(=O)C)C(=O)O |
正規SMILES |
CC(=O)OC(C(C(=O)OC1CC2=CC=CC=C2N(C3=CC=CC=C13)C(=O)N)OC(=O)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[2-(4-Hydroxyphenyl)ethyl]amino]-1-[4-(phenylmethoxy)phenyl]-1-propanone](/img/structure/B13421144.png)

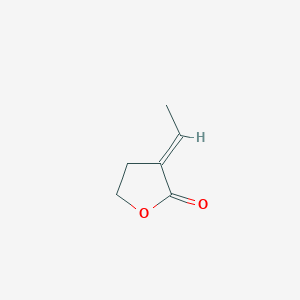

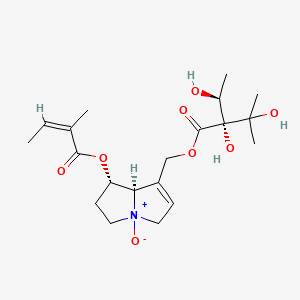
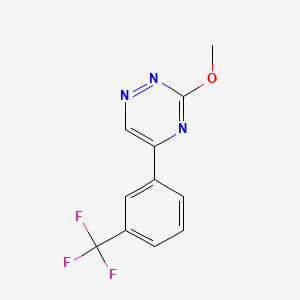
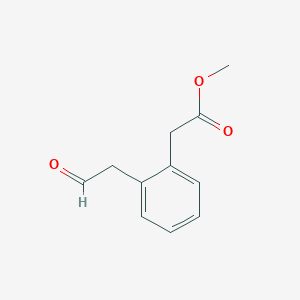
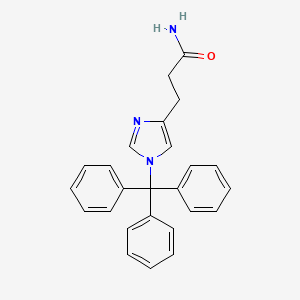

![[(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate](/img/structure/B13421205.png)
![1-Fluoro-4-[(Z)-2-methoxyethenyl]benzene](/img/structure/B13421219.png)
